![molecular formula C11H11F2NO2 B2450931 N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide CAS No. 2361637-97-8](/img/structure/B2450931.png)
N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer research, neurobiology, and drug discovery. In
Mecanismo De Acción
The mechanism of action of N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide is complex and not fully understood. However, studies have shown that this compound can modulate the activity of certain ion channels in the brain, which could explain its potential applications in neurobiology. Additionally, studies have shown that N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide are complex and not fully understood. However, studies have shown that this compound can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Additionally, studies have shown that N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide in lab experiments is that it has shown promise in a variety of areas, including cancer research and neurobiology. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of using N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide. One area of research that could be explored further is the potential applications of this compound in cancer therapy. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide and its potential applications in neurobiology.
Métodos De Síntesis
The synthesis of N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide is a complex process that involves several steps. The first step involves the synthesis of 4-(Difluoromethoxy)-2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with propargylamine to form the desired product, N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in cancer research. Studies have shown that N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Another area of research where this compound has shown promise is in neurobiology. Studies have shown that N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-3-10(15)14-9-5-4-8(6-7(9)2)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJJKFKGNJOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2450850.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B2450855.png)

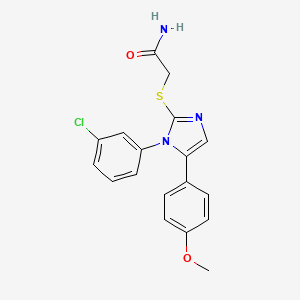

![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)
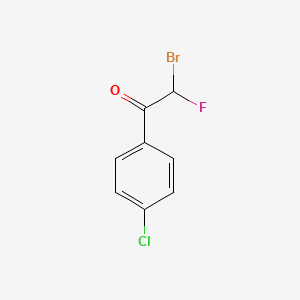
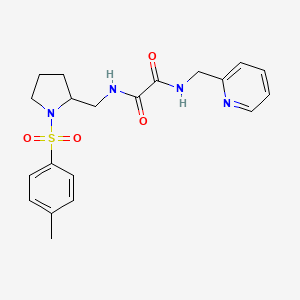
![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)
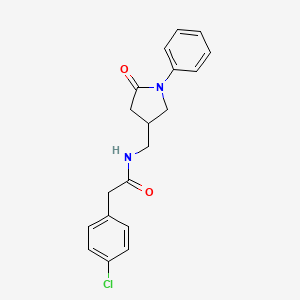
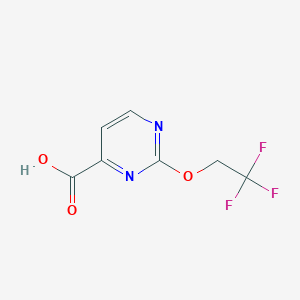
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B2450866.png)
![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)